5-(difluoromethyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione is a chemical compound characterized by the presence of a difluoromethyl group and a methyl group attached to an imidazolidine-2,4-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-5-methylimidazolidine-2,4-dione typically involves the introduction of the difluoromethyl group into the imidazolidine-2,4-dione structure. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. For example, the difluoromethylation can be achieved using difluorocarbene reagents or other difluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated imidazolidine derivatives, while substitution reactions can produce a variety of functionalized imidazolidine compounds .
Scientific Research Applications
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethyl-1H-tetrazole: Another difluoromethylated compound with different structural features.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: A compound with a difluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine ring.
Uniqueness
5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione is unique due to its specific imidazolidine-2,4-dione core structure combined with the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1824256-10-1 |
---|---|
Molecular Formula |
C5H6F2N2O2 |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.